Product packaging for Lithium thiocyanate(Cat. No.:CAS No. 556-65-0)

Lithium thiocyanate

Cat. No.: B3191554
CAS No.: 556-65-0
M. Wt: 65.1 g/mol
InChI Key: ZJZXSOKJEJFHCP-UHFFFAOYSA-M
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Description

Lithium thiocyanate (LiSCN) is a white, hygroscopic solid with the formula LiSCN. It is the least stable of the alkali metal thiocyanates due to the strong polarizing power of the small lithium cation . A key area of modern research for this compound is in the development of advanced materials, particularly as a component in solid polymer electrolytes (SPEs) for lithium-ion batteries . In these systems, LiSCN acts as a dopant salt, where the Li+ cations dissociate and conduct charge through the polymer matrix, while the large, soft thiocyanate (SCN-) anion contributes to a low lattice energy, facilitating better dissolution in the polymer host . Recent fundamental studies on anhydrous LiSCN have provided new insights into its ion transport mechanism, identifying lithium vacancies as the majority charge carriers and detailing the kinetic parameters of Li+ cation hopping, which is influenced by the slow relaxation of the thiocyanate anion lattice . Beyond energy storage research, this compound is also utilized in the synthesis of other chemical compounds . The compound is highly soluble in water (approximately 125 g/100 mL) and also exhibits good solubility in various organic solvents like ethanol, methanol, and acetone . Researchers value LiSCN for its properties as a thermally stable and moisture-insensitive lithium salt compared to alternatives . This product is intended for laboratory research purposes only and is not meant for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CLiNS B3191554 Lithium thiocyanate CAS No. 556-65-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/CHNS.Li/c2-1-3;/h3H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ZJZXSOKJEJFHCP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

[Li+].C(#N)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CLiNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40883339
Record name Thiocyanic acid, lithium salt (1:1)
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Molecular Weight

65.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White odorless hygroscopic crystals; [Alfa Aesar MSDS]
Record name Lithium thiocyanate
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CAS No.

556-65-0
Record name Thiocyanic acid, lithium salt (1:1)
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Record name Thiocyanic acid, lithium salt (1:1)
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Record name Thiocyanic acid, lithium salt (1:1)
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Record name Lithium thiocyanate
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Methodologies for Synthesis and Preparation of Lithium Thiocyanate

Strategies for Anhydrous Lithium Thiocyanate (B1210189) Synthesis

The preparation of anhydrous LiSCN is crucial for many applications where the presence of water would interfere with performance, such as in non-aqueous electrolytes. Due to its tendency to absorb moisture, specific protocols are necessary to either remove water from hydrated precursors or to conduct the synthesis in a completely non-aqueous environment. wikipedia.org

Commercially available lithium thiocyanate often exists as a hydrate, such as the dihydrate (LiSCN·2H₂O). researchgate.net The removal of water molecules from these hydrated forms is a common strategy for obtaining the anhydrous salt. This is typically achieved through thermal treatment under reduced pressure.

Research has shown that the dihydrate can be dehydrated to yield anhydrous LiSCN. researchgate.net The process involves carefully heating the hydrated salt to drive off the water molecules. For instance, a common laboratory procedure involves drying the hydrated salt at temperatures between 80–100°C under a vacuum (≤1 mmHg) to effectively remove water while maintaining the integrity of the thiocyanate structure. smolecule.com The distinct melting points of the different forms—anhydrous (274°C), monohydrate (60°C), and dihydrate (38°C)—serve as key indicators for verifying the hydration state of the compound. smolecule.com

Table 1: Thermal Properties of this compound Hydration States

Compound Melting Point (°C)
Anhydrous LiSCN 274
LiSCN Monohydrate 60
LiSCN Dihydrate 38

This table is based on data from reference smolecule.com.

To circumvent the challenges associated with dehydrating hygroscopic hydrates, non-aqueous routes provide a direct method for synthesizing anhydrous this compound. A well-established method involves the reaction of lithium hydroxide (B78521) with ammonium (B1175870) thiocyanate. wikipedia.org

In a typical procedure, the initial reaction is performed, and the resulting water is removed under a vacuum. The solid residue is then dissolved in an anhydrous organic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The addition of petroleum ether can then precipitate the etherate salt, which is subsequently heated in a vacuum at approximately 110°C to yield the final anhydrous LiSCN product. wikipedia.org

Preparative Approaches for this compound Solvates

This compound readily forms crystalline solvates with various organic solvents. These solvated structures are of interest for understanding ion-solvent interactions and for their potential use as electrolytes. The formation of these solvates typically involves the dissolution of anhydrous LiSCN in the chosen solvent, followed by crystallization.

Tetrahydrofuran (THF), a common ethereal solvent, forms at least two stable solvates with this compound: Li[SCN]·THF and Li[SCN]·2THF. rsc.orgnih.gov Both compounds can be obtained from solutions of anhydrous LiSCN in THF. rsc.orgnih.gov These solvates are highly hygroscopic and exhibit slow decomposition at room temperature. rsc.orgnih.gov

Li[SCN]·THF : At ambient conditions, this monosolvate crystallizes in the monoclinic space group P2₁/c. In its crystal structure, the Li⁺ cations are coordinated by one THF molecule and three thiocyanate anions, forming tetrahedra. rsc.orgnih.gov

Li[SCN]·2THF : The disolvate crystallizes in the monoclinic space group P2₁/n. Its structure features Li⁺-centered tetrahedra, each containing two THF molecules and two thiocyanate anions. These tetrahedra form dimers through shared nitrogen-to-nitrogen edges. rsc.orgnih.gov

Table 2: Crystallographic Data for this compound-THF Solvates

Compound Crystal System Space Group Lattice Parameters (a, b, c) Angle (β)
Li[SCN]·THF Monoclinic P2₁/c a = 574.41(2) pm, b = 1643.11(6) pm, c = 830.15(3) pm 99.009(1)°
Li[SCN]·2THF Monoclinic P2₁/n a = 1132.73(3) pm, b = 1637.98(3) pm, c = 1264.88(2) pm 94.393(2)°

This table is based on data from references rsc.orgnih.gov.

Succinonitrile (B93025) (NC(CH₂)₂CN), a plastic crystalline material, forms a 1:1 solvate with this compound, denoted as LiSCN·NC(CH₂)₂CN. iucr.orgiucr.org This material is relevant for the development of solid-state plastic crystalline electrolytes for lithium-ion batteries. iucr.orgiucr.org

The synthesis involves mixing dehydrated LiSCN with succinonitrile. Gentle heating promotes the dissolution of the salt into the nitrile solvent. The resulting solution is then stored under an inert argon atmosphere until crystals form. iucr.org In the resulting structure, the lithium ions are tetrahedrally coordinated by two nitrile groups from different succinonitrile molecules and by the sulfur and nitrogen atoms of two separate thiocyanate anions. iucr.org This arrangement creates one-dimensional coordination polymers. iucr.orgresearchgate.net

Table 3: Crystallographic Data for this compound-Succinonitrile Solvate

Compound Crystal System Space Group Z (Formula Units/Cell)
LiSCN·NC(CH₂)₂CN Monoclinic P2₁/n 4

This table is based on data from reference iucr.org.

Doping Strategies for Modified this compound Systems

The modification of this compound's properties, particularly its ionic conductivity, can be achieved through doping. Anhydrous LiSCN is a Li⁺ cation conductor characterized by Schottky defects, with lithium vacancies being the primary mobile charge carriers. rsc.orgnih.gov The intrinsic ionic conductivity of pure anhydrous LiSCN is relatively low at room temperature.

Interestingly, even water molecules can act as a dopant in substoichiometric amounts. When incorporated into the LiSCN lattice, water can act as a donor, increasing the concentration of lithium vacancies and thereby boosting conductivity by several orders of magnitude, even at concentrations as low as 1000 ppm. At low temperatures, these incorporated water molecules can form defect associates with the lithium vacancies, which then dissociate at higher temperatures to become free carriers.

Solid State Structural Elucidation of Lithium Thiocyanate and Its Derivatives

Anhydrous Lithium Thiocyanate (B1210189) Crystal Structures

The solid-state structure of anhydrous lithium thiocyanate (LiSCN) has been a subject of investigation, revealing specific crystallographic characteristics that underpin its material properties. Research has identified distinct structural features, including its space group symmetry, unit cell parameters, and the coordination environment of its constituent ions.

Space Group Symmetry Analysis

Anhydrous this compound crystallizes in the orthorhombic crystal system. Detailed crystallographic studies have assigned its structure to the Pnma space group researchgate.netznaturforsch.com. This space group symmetry dictates the arrangement and orientation of atoms within the unit cell, influencing macroscopic properties such as cleavage and diffraction patterns. While other space groups like Pmcn have been mentioned in relation to rocksalt-like structures of sodium and lithium thiocyanates, the Pnma assignment is specifically attributed to the anhydrous form of LiSCN nih.gov.

Crystallographic Unit Cell Parameters and Atomic Positions

The unit cell of anhydrous this compound, as determined by X-ray diffraction, possesses specific dimensions and contains a defined number of formula units. The crystallographic data for LiSCN in the Pnma space group are as follows:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
Lattice Parameter a1215.1(3) pm
Lattice Parameter b373.6(1) pm
Lattice Parameter c529.9(2) pm
Z (Formula Units)4

Coordination Environment of Lithium Cations and Thiocyanate Anions

In the solid state, lithium cations (Li⁺) in anhydrous LiSCN are surrounded by six thiocyanate anions (SCN⁻), forming an octahedral coordination sphere researchgate.netznaturforsch.com. The thiocyanate anion, being ambidentate, can coordinate to metal centers through either its nitrogen or sulfur atom, or even bridge between metal centers. In anhydrous LiSCN, the thiocyanate anions adopt specific coordination modes to achieve the sixfold coordination around the lithium ion.

The nitrogen atom of the thiocyanate anion is considered a harder Lewis base compared to the sulfur atom acs.org. In the octahedral coordination environment around the Li⁺ cation, three of the six coordinating thiocyanate anions bind through their nitrogen termini. This N-coordination contributes to the formation of the [Li(NCS)₃(SCN)₃]⁵⁻ octahedral complex researchgate.netznaturforsch.com.

Conversely, the sulfur atom of the thiocyanate anion acts as a softer Lewis base acs.org. Within the LiSCN octahedron, the remaining three thiocyanate anions coordinate to the central Li⁺ cation via their sulfur atoms. These S-coordinated thiocyanate ligands complete the sixfold coordination sphere around the lithium ion, forming the [Li(NCS)₃(SCN)₃]⁵⁻ structure researchgate.netznaturforsch.com.

The description of anhydrous LiSCN's structure highlights the thiocyanate anion "grafting" via both nitrogen and sulfur atoms to the lithium cation, forming a fac-octahedral arrangement researchgate.netznaturforsch.com. This implies that in this specific anhydrous structure, each thiocyanate anion acts as a terminal ligand to a single lithium ion, rather than bridging between two lithium ions. However, the general capability of the thiocyanate anion to bridge is well-established in other metal thiocyanate structures, where it can link multiple metal centers through various combinations of N and S coordination nih.govmdpi.com. The ambidentate nature of SCN⁻ is crucial, allowing for diverse structural motifs depending on the specific cation and surrounding environment.

Compound Name List:

this compound (LiSCN)

Structural Characteristics of this compound Hydrates

This compound readily forms hydrates, with the monohydrate and dihydrate being the most commonly studied. These hydrated forms exhibit distinct crystal structures influenced by the coordination of water molecules with the lithium cation and thiocyanate anion.

Monohydrate Polymorphism and Phase Transitions

This compound monohydrate (LiSCN·H₂O) exists in at least two polymorphic forms: the α-phase and the β-phase. The α-form crystallizes in the monoclinic space group C2/m wikipedia.org. In contrast, the β-form adopts an orthorhombic crystal system with the space group Pnam wikipedia.org. A reversible phase transition occurs between these two polymorphs at approximately 49 °C wikipedia.org. The α-phase of LiSCN·H₂O exhibits specific lattice parameters: a = 15.0271(3) Å, b = 7.59742(1) Å, c = 6.70700(1) Å, and β = 96.1470(6)° researchgate.net. The monohydrate itself has a melting point of 60 °C wikipedia.org.

Dihydrate Crystal Structures

This compound dihydrate (LiSCN·2H₂O) crystallizes in the orthorhombic space group Pnma wikipedia.orgresearchgate.net. Its unit cell is characterized by lattice parameters of a = 572.1(3) pm, b = 809.3(4) pm, and c = 966.9(4) pm, with four formula units per unit cell (Z = 4) researchgate.net. The dihydrate form has a lower melting point of 38 °C wikipedia.org. Both the anhydrous form and the dihydrate feature sixfold coordinated lithium sites researchgate.net.

Coordination of Water Molecules in Hydrated Phases

In the crystal structure of LiSCN·2H₂O, the lithium cations are octahedrally coordinated researchgate.net. Specifically, the coordination sphere around the lithium ion consists of four water molecules and two thiocyanate anions ([SCN]⁻) attached via their nitrogen atoms, forming trans-octahedral [Li(OH₂)₄(NCS)₂]⁻ units researchgate.net. Generally, in aqueous solutions, the lithium cation (Li⁺) is understood to be hydrated, typically forming a tetrahedral coordination with approximately 4 to 5 water molecules in its primary solvation shell osti.govwikipedia.org.

Crystallography of this compound Solvates

This compound can form stable crystalline solvates with various organic molecules, including ethers and nitriles. These solvates offer insights into the coordination preferences of the lithium ion with different donor atoms.

Tetrahydrofuran (B95107) Solvates: Stoichiometry and Coordination Networks

This compound forms solvates with tetrahydrofuran (THF), specifically LiSCN·THF and LiSCN·2THF researchgate.netrsc.org. These compounds are synthesized from solutions of anhydrous LiSCN in THF and are highly hygroscopic, exhibiting slow decomposition even at room temperature researchgate.netrsc.org.

LiSCN·THF : This solvate crystallizes in the monoclinic space group P2₁/c at ambient conditions rsc.org. Its unit cell dimensions are a = 574.41(2) pm, b = 1643.11(6) pm, c = 830.15(3) pm, with a β angle of 99.009(1)° rsc.org. The crystal structure reveals lithium cations coordinated by one THF molecule and three thiocyanate anions, forming {Li[NCS]₂SCN}²⁻ tetrahedra. These tetrahedra then aggregate into pairs through shared N⋯N edges researchgate.netrsc.org.

LiSCN·2THF : This solvate crystallizes in the monoclinic space group P2₁/n at 100 K researchgate.netrsc.org. The lattice parameters are a = 1132.73(3) pm, b = 1637.98(3) pm, c = 1264.88(2) pm, with a β angle of 94.393(2)° researchgate.netrsc.org. The structure contains two distinct Li⁺-centered tetrahedra, {Li[NCS]₂(OC₄H₈)₂}⁻, which dimerize via shared N⋯N edges to form {(C₄H₈O)₂Li[μ₂-NCS]₂Li(OC₄H₈)₂} researchgate.netrsc.org. These dimers are further stabilized by weak agostic interactions between the methylene (B1212753) groups of the THF molecules and the [NCS]⁻ ligands researchgate.netrsc.org. In contrast to the octahedral coordination observed in hydrates, the lithium ions in these THF solvates exhibit tetrahedral coordination researchgate.net.

Succinonitrile (B93025) Solvates: Polymerization Motifs and Intermolecular Interactions

This compound forms a 1:1 solvate with succinonitrile (LiSCN·NC(CH₂)₂CN), which has been described as catena-poly[lithium-di-μ-thiocyanato-lithium-di-μ-butanedinitrile] iucr.orgdartmouth.eduiucr.orgsciprofiles.comresearchgate.net. This structure crystallizes in the P2₁/n space group with Z = 4 iucr.orgresearchgate.net. In this solvate, lithium ions are tetrahedrally coordinated by two nitrile groups from separate succinonitrile molecules, as well as by the sulfur (S) and nitrogen (N) atoms of distinct thiocyanate anions dartmouth.edusciprofiles.comresearchgate.net. The arrangement results in the formation of double-chain, one-dimensional coordination polymers composed of lithium ions and succinonitrile molecules. These polymer chains are interconnected by Li₂(SCN)₂ dimers, creating a coordination network that extends along the iucr.org direction dartmouth.edusciprofiles.comresearchgate.net. The structure also features weak hydrogen-bonding interactions between the constituent molecules iucr.orgdartmouth.eduresearchgate.net. The succinonitrile molecules within this structure adopt a gauche conformation researchgate.net.

Defect Chemistry in Solid-State this compound

Identification of Dominant Point Defects (e.g., Lithium Vacancies)

Anhydrous this compound (LiSCN) is understood to be a Schottky-defect-dominated material. This means that point defects arise from the simultaneous creation of vacancies on both cation and anion sublattices to maintain charge neutrality. However, due to the significantly higher mobility of lithium ions compared to the thiocyanate anion, lithium vacancies (VLi+) emerge as the predominant mobile charge carriers responsible for ionic conductivity. rsc.orgiaea.orgresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.net

The formation of these Schottky defects involves a specific energy cost. The Schottky defect formation enthalpy in LiSCN has been determined to be approximately (0.6 ± 0.3) eV. rsc.orgresearchgate.netrsc.orgresearchgate.net While this formation enthalpy is relatively low, the migration of these lithium vacancies is hindered by the complex nature of the thiocyanate anion (SCN-). The SCN- anion possesses an anisotropic structure and exhibits bifunctionality, capable of forming Li–N and Li–S bonds with Li+ cations. This strong and asymmetric interaction leads to a substantial lithium vacancy migration enthalpy, reported as (0.89 ± 0.08) eV. rsc.orgresearchgate.netrsc.orgresearchgate.net This high migration enthalpy, significantly greater than that observed in simpler lithium halides, is a key factor limiting the intrinsic ionic conductivity of LiSCN at lower temperatures. researchgate.netrsc.orgresearchgate.net

Table 3.4.1: Key Thermodynamic Parameters for Point Defects in LiSCN

Defect PropertyValueReference(s)
Schottky Defect Formation Enthalpy(0.6 ± 0.3) eV rsc.orgresearchgate.netrsc.orgresearchgate.net
Lithium Vacancy Migration Enthalpy(0.89 ± 0.08) eV rsc.orgresearchgate.netrsc.orgresearchgate.net

Defect Association Mechanisms

The interaction between point defects, particularly the association of vacancies with dopant ions, plays a crucial role in modifying the charge carrier concentration and mobility. In LiSCN, defect association mechanisms become evident when aliovalent dopants are introduced. For instance, when divalent cations such as Mg2+ are incorporated into the LiSCN lattice, they substitute for Li+ ions, creating a local charge imbalance. To maintain charge neutrality, this typically leads to the formation of lithium vacancies. rsc.orgresearchgate.netrsc.org

Influence of Dopants on Defect Concentrations

Aliovalent doping is a well-established strategy to intentionally increase the concentration of mobile charge carriers in solid electrolytes. In LiSCN, doping with divalent cations like Mg2+, Zn2+, and Co2+ has been systematically investigated to modulate its ionic conductivity and understand its defect chemistry. rsc.orgresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.net

The solubility limit for these divalent donor dopants (Mg2+, Zn2+, Co2+) in single-phase LiSCN is estimated to be in the range of approximately 3–5 mol%. rsc.org Beyond this solubility limit, the formation of secondary phases can occur. For example, higher concentrations of Mg2+ have been observed to lead to the formation of a distinct phase, Mg1.02Li3.96(SCN)6, which exhibits different conductive properties. rsc.org

The specific nature of the dopant significantly influences the defect landscape:

Mg2+: As mentioned, Mg2+ doping leads to the formation of associates with lithium vacancies at lower temperatures, impacting carrier concentration and mobility. rsc.orgresearchgate.netrsc.org

Zn2+: While also a divalent dopant, Zn2+ does not appear to form associates with lithium vacancies to the same extent as Mg2+. researchgate.net

Co2+: Doping with Co2+ can have a more complex effect, potentially inducing predominant electronic conduction in certain temperature regimes, thereby altering the material's primary charge transport mechanism. researchgate.netresearchgate.netresearchgate.net

These findings highlight that judicious selection and control of dopants are essential for tailoring the defect concentrations and optimizing the ionic transport properties of this compound for specific applications.

Solution Phase Coordination Chemistry and Ion Association of Lithium Thiocyanate

Solvation Phenomena of Lithium Thiocyanate (B1210189) in Polar Organic Media

Influence of Solvent Lewis Basicity and Polarizability

The Lewis basicity and polarizability of a solvent significantly impact how it interacts with LiSCN. Solvents with higher Lewis basicity, meaning they possess stronger electron-donating capabilities, tend to form more stable complexes with the Lewis acidic Li⁺ cation. This strong solute-solvent coordination can influence the degree of ion association, often leading to more dissociated species or solvent-shared ion pairs. Conversely, solvents with lower Lewis basicity may result in more pronounced contact ion pair formation.

The polarizability of a solvent molecule, its ability to have its electron cloud distorted by an electric field, also affects LiSCN solvation. Solvents with higher polarizability can more effectively screen charges and participate in dipole-dipole interactions, influencing the stability and structure of ionic aggregates. Studies have indicated that solvent polarizability can affect anion binding, contributing to differences in solvation behavior across various organic media aip.orgnih.govacs.org. The enthalpy of solution for LiSCN is notably dependent on the basicity of the solvent, underscoring the importance of this property in determining solvation energetics rsc.org. For instance, in strongly coordinating Lewis base solvents like benzonitrile (B105546), dimethyl carbonate, and ethyl acetate, solute-solvent complex formation is strongly evident, impacting orientational relaxation dynamics. In contrast, weaker Lewis bases like nitromethane (B149229) show less evidence of such complex formation, though deviations from simple hydrodynamic theory are still observed aip.orgnih.gov.

Solute-Solvent Complex Formation Dynamics

The formation of solute-solvent complexes in LiSCN solutions involves the direct coordination of solvent molecules around the Li⁺ cation. Li⁺ typically forms a tetrahedral coordination shell, with solvent molecules, such as those with carbonyl or ether oxygen atoms, acting as Lewis bases to coordinate with the Li⁺ cation nih.govacs.orgresearchgate.net. The dynamics of these solvation shells, including the motions of coordinated solvent molecules, are crucial for understanding ion transport.

In acetonitrile (B52724) (ACN), LiSCN solutions exhibit Li⁺ coordinated by ACN molecules, forming contact ion pairs. The dynamics of these ACN molecules within the Li⁺ solvation shell have been characterized with a time constant of approximately 1.6 ps. These dynamics are directly linked to fluctuations in the angle between Li⁺ and the coordinated ACN molecule, with changes in the Li⁺-N distance playing a less significant role lsu.edu. In general, the solvent molecules coordinated to Li⁺ cations within ionic assemblies are responsible for spectral diffusion dynamics. Strongly coordinating solvents lead to slower dynamics compared to weakly coordinating ones fudan.edu.cn. The orientational relaxation times of LiSCN aggregates also reflect the strength of solute-solvent interactions, with Li⁺-bound species generally exhibiting slower relaxation than solvent-bound species osti.govstanford.edu.

Characterization of Ionic Aggregates

In polar organic solvents, LiSCN does not exist solely as free, solvated ions. Instead, it forms a variety of ionic aggregates, including contact ion pairs (CIPs), ion-pair dimers, and higher-order assemblies, whose formation and speciation are highly dependent on solvent properties and salt concentration.

Formation of Contact Ion Pairs (CIPs)

Contact ion pairs (CIPs) are formed when the Li⁺ cation and the thiocyanate (SCN⁻) anion associate closely, with minimal or no solvent molecules directly intervening between them. The thiocyanate anion is ambidentate, meaning it can coordinate to the Li⁺ cation through either its nitrogen atom (N-bound) or its sulfur atom (S-bound), with the preferred mode being solvent-dependent aip.orgresearchgate.netosti.govdntb.gov.uaaip.org.

Spectroscopic techniques, particularly infrared (IR) and two-dimensional infrared (2DIR) spectroscopy, are instrumental in characterizing CIP formation. In linear IR spectroscopy, the CN stretching vibration of the SCN⁻ anion serves as a sensitive probe. Free SCN⁻ ions typically exhibit a CN stretch around 2057 cm⁻¹, while CIPs show a blue-shifted absorption band, commonly observed around 2072 cm⁻¹ aip.orgosti.gov. This shift is attributed to the interaction between the Li⁺ cation and the SCN⁻ anion. While linear IR spectroscopy can distinguish between free ions and CIPs, it struggles to differentiate between N-bound and S-bound CIPs due to the close proximity of their CN stretching frequencies. 2DIR spectroscopy, however, can resolve these different binding modes by analyzing the spectral diffusion dynamics, revealing distinct picosecond decay patterns for N-bound (single exponential) and S-bound (biexponential) thiocyanates aip.orgresearchgate.netaip.org. In solvents like methanol, a band at approximately 2101 cm⁻¹ has been attributed to CIPs rsc.org. In dimethylformamide (DMF), CIP formation is an endothermic process with a positive entropy change, indicating a favorable association under certain conditions nih.gov.

Delineation of Ion-Pair Dimers (e.g., Linear and Quadrupolar Dimer Structures)

Beyond simple ion pairs, LiSCN can aggregate further to form dimers. Two primary types of dimers have been identified: linear ion-pair dimers (L-dimers) and quadrupolar dimers (Q-dimers). These structures arise from the association of two LiSCN ion pairs.

The CN stretching frequencies serve as characteristic fingerprints for these dimer species. Theoretical calculations and experimental observations in solvents like benzonitrile have assigned a CN stretch frequency of approximately 2042 cm⁻¹ to Q-dimers and around 2102 cm⁻¹ to L-dimers aip.org. These dimers coexist in equilibrium with ion pairs, and their formation and dissociation dynamics can be studied using techniques like 2DIR spectroscopy. For example, in benzonitrile, the dissociation of LiSCN ion-pair dimers occurs with a time constant of approximately 36 ± 4 ps, while the association of ion pairs to form dimers proceeds at a slightly different rate fudan.edu.cn. The specific structures, such as the Q-dimer with its quadrupole charge distribution, have been elucidated through quantum chemical calculations aip.orgresearchgate.net.

Ambidentate Binding Nature of the Thiocyanate Anion

The thiocyanate anion (SCN⁻) is a pseudohalide ligand renowned for its ambidentate character libretexts.orgncert.nic.inbyjus.com. This means it possesses two potential donor atoms—nitrogen and sulfur—each capable of forming a coordinate bond with a metal center. This duality arises from its electronic structure, which can be represented by resonance forms, including a significant contribution from a triple bond between carbon and nitrogen (N≡C-S⁻) and a single bond between carbon and sulfur (N=C=S⁻) acs.org. This electronic distribution dictates that the nitrogen atom, being more electronegative and possessing a lone pair in the N≡C resonance structure, and the sulfur atom, being larger, more polarizable, and possessing lone pairs, can both engage in bonding with cations acs.orgnih.gov.

Differentiation of N-Bound and S-Bound Coordination Modes

The ability of the thiocyanate anion to bind through either nitrogen or sulfur leads to two primary coordination modes:

N-Bound Coordination (Isothiocyanato): In this mode, the thiocyanate anion coordinates to the cation via its nitrogen atom, forming an M-NCS linkage. This mode is often associated with a more linear arrangement (M-N≡C-S) dtic.millibretexts.org. The nitrogen atom is considered a harder donor site, typically preferring to coordinate with harder Lewis acidic cations acs.orgnih.gov. For lithium cations, which are considered hard Lewis acids, N-coordination is frequently observed and can be energetically favored researchgate.net.

S-Bound Coordination (Thiocyanato): Here, the thiocyanate anion coordinates through its sulfur atom, forming an M-SCN linkage. This mode is often characterized by a bent geometry (M-S-C≡N) dtic.millibretexts.org. The sulfur atom is a softer donor, generally showing a preference for softer Lewis acidic cations, such as late transition metals acs.orgnih.gov. However, S-coordination to Li⁺ can also occur, particularly under specific solvent conditions or when steric factors play a role researchgate.netacs.orgacs.org.

The differentiation between these two binding modes in solution is primarily achieved through advanced spectroscopic techniques. While linear infrared (IR) spectroscopy can provide insights into the vibrational modes of the thiocyanate anion, the spectral signatures for N-bound and S-bound species can overlap, making definitive differentiation challenging researchgate.netresearchgate.net. The CN stretch vibration, typically observed in the 2000-2200 cm⁻¹ range, is sensitive to the coordination environment aip.orgresearchgate.net. However, the subtle differences in frequency between N-bound and S-bound modes in linear IR spectra can be difficult to resolve unequivocally researchgate.netresearchgate.net.

Two-dimensional infrared (2DIR) spectroscopy has proven to be a more powerful tool for distinguishing these modes researchgate.netresearchgate.net. 2DIR spectroscopy can resolve spectral congestion and provide information on vibrational dynamics. Studies have shown that N-bound and S-bound thiocyanates exhibit different frequency-frequency correlation function (FFCF) dynamics, allowing for their identification researchgate.netresearchgate.net. For instance, N-bound thiocyanate typically shows a single picosecond exponential decay in FFCF, whereas S-bound thiocyanate exhibits a biexponential decay, indicative of different dynamic behaviors associated with their respective coordination researchgate.netresearchgate.net. Theoretical calculations, such as density functional theory (DFT), also play a crucial role in predicting and confirming these coordination preferences and their associated spectroscopic signatures researchgate.netdtic.milresearchgate.net.

FeatureN-Bound Coordination (Isothiocyanato)S-Bound Coordination (Thiocyanato)
Binding Atom NitrogenSulfur
Typical Geometry Linear (M-N≡C-S)Bent (M-S-C≡N)
Cation Preference Harder Lewis acids (e.g., Li⁺)Softer Lewis acids
Spectroscopic Marker CN stretch frequency (specific range)CN stretch frequency (different range)
Vibrational Dynamics Single exponential decay in FFCFBiexponential decay in FFCF
Theoretical Basis Favored for hard cationsFavored for soft cations

Note: Specific vibrational frequencies and detailed dynamic parameters are highly dependent on the specific cation, solvent, and experimental conditions.

Solvent-Dependent Preferential Binding Orientations

The nature of the solvent plays a pivotal role in determining the preferred binding orientation of the thiocyanate anion to lithium cations in solution researchgate.netlibretexts.orgacs.orgacs.orglibretexts.org. Solvents can influence these preferences through several mechanisms, including direct coordination to the Li⁺ ion, dielectric effects, and specific interactions with the thiocyanate anion itself.

Solvation of Li⁺: Lithium ions are strongly solvated by polar solvent molecules. The solvent molecules form a solvation shell around Li⁺, influencing the accessibility and electronic environment of the cation. The strength and nature of this solvation can indirectly affect the thiocyanate anion's preference for binding to Li⁺ acs.org. For instance, in solvents that strongly coordinate to Li⁺, the cation might be more effectively shielded, potentially altering the cation-anion interaction strength and thus the binding preference.

Dielectric Constant and Polarity: Solvents with high dielectric constants tend to reduce the electrostatic interactions between ions, favoring dissociation and the formation of solvent-separated ion pairs. Conversely, solvents with lower dielectric constants promote ion pairing, including contact ion pairs wikipedia.org. The polarity of the solvent can also influence the thiocyanate anion's orientation. Hard polar solvents may stabilize the terminal nitrogen of the thiocyanate ligand through Lewis acid-base interactions, potentially favoring N-coordination libretexts.org. Some studies suggest that in polar solvents, N-coordination might be more prevalent for LiSCN acs.org.

Specific Solvent-Anion Interactions: Solvent molecules can also interact directly with the thiocyanate anion. For example, water molecules, acting as hydrogen bond donors, can interact with the electronegative nitrogen atom of the SCN⁻ anion. Such interactions can influence the anion's conformation and its preferred binding site to the cation, sometimes favoring sulfur coordination if the nitrogen is strongly solvated researchgate.netacs.org.

Research on LiSCN in various organic solvents highlights these solvent effects. For instance, in acetonitrile, both contact and solvent-separated ion pairs of Li(NCS) have been observed, with coordination occurring through either the nitrogen or sulfur atom, indicating a solvent-dependent speciation acs.orgwikipedia.org. While N-coordination is often considered the predominant mode for Li⁺ due to its hard Lewis acidic nature, the specific solvent environment can shift this preference. For example, a study on palladium complexes indicated a switch from S-binding in polar solvents to N-binding in apolar solvents for thiocyanate, illustrating the significant role of solvent polarity libretexts.org. The investigation of LiSCN in different polar solvents using vibrational spectroscopy has shown that the solvation shell and the resulting ionic structures are solvent-dependent, influencing the observed CN stretch frequencies and dynamics acs.orgaip.org.

The interplay between the cation's Lewis acidity, the anion's ambidentate nature, and the solvent's properties creates a complex equilibrium of ion association and coordination modes in LiSCN solutions. Understanding these solvent-dependent preferences is crucial for controlling and predicting the behavior of lithium thiocyanate in various chemical and electrochemical systems.

Advanced Spectroscopic Characterization Methodologies in Lithium Thiocyanate Research

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy provides crucial insights into the molecular vibrations of the thiocyanate (B1210189) anion (SCN⁻) and its interactions with lithium cations (Li⁺). The characteristic vibrational modes of the SCN⁻ anion are sensitive to its coordination environment and the surrounding medium.

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibrations (e.g., CN and S-C stretches, S-C-N bends)

FTIR spectroscopy is widely employed to study the vibrational modes of the thiocyanate anion. The three fundamental vibrational modes of SCN⁻ are the C-N stretch (ν₁), the C-S stretch (ν₂), and the S-C-N bend (ν₃), which is doubly degenerate.

CN Stretch (ν₁): The C-N stretching vibration is highly sensitive to the interaction with cations. In dilute solutions, free thiocyanate anions (SCN⁻) exhibit a CN stretch typically around 2057 cm⁻¹ osti.govaip.orgnih.gov. Upon formation of contact ion pairs (CIPs) with Li⁺, this band shifts to higher frequencies, commonly observed around 2072 cm⁻¹ osti.govaip.orgnih.gov. This frequency shift is a direct consequence of the electrostatic interaction between the positively charged Li⁺ and the negatively charged SCN⁻ anion. However, linear IR spectroscopy struggles to differentiate between N-bound and S-bound CIPs due to the proximity of their respective CN stretching frequencies osti.govaip.orgnih.gov.

S-C Stretch (ν₂): The S-C stretching vibration, typically found between 700 and 800 cm⁻¹, is also influenced by the solvent environment and anion speciation osti.govaip.orgnih.gov. Studies using Attenuated Total Reflectance FTIR (ATR-FTIR) have shown solvent-dependent shifts in this band, with peaks observed around 750 cm⁻¹ in solvents like GBL and G4, and around 730 cm⁻¹ in solvents such as DMF, DMI, and NMP osti.govaip.orgnih.gov. These variations are attributed to the specific interactions and solvation shells formed around the thiocyanate anion, reflecting its speciation rather than a direct binding mode osti.govaip.orgnih.gov.

S-C-N Bend (ν₃): The bending vibration of the thiocyanate anion is generally observed in the region of 475-479 cm⁻¹ researchgate.net. Similar to the S-C stretch, the position of this bending mode can provide information about anion speciation, with higher frequencies sometimes observed for samples exhibiting higher concentrations of CIPs osti.govaip.orgnih.gov. However, definitive assignment of specific binding modes based solely on the bend frequency in linear IR is challenging aip.org.

FTIR spectroscopy has also been instrumental in confirming the composition of lithium thiocyanate solvates, such as Li[SCN]·THF and Li[SCN]·2THF rsc.org. The vibrational spectra of Li[SCN] and its dihydrate, Li[SCN]·2H₂O, have been recorded, providing characteristic band assignments for these solid-state compounds researchgate.netznaturforsch.com.

Two-Dimensional Infrared (2DIR) Spectroscopy for Binding Mode Discrimination and Rotational Dynamics

Two-dimensional infrared (2DIR) spectroscopy offers a more advanced approach to disentangle complex vibrational dynamics and interactions, particularly in systems like LiSCN solutions. A key advantage of 2DIR is its ability to resolve spectral congestion and provide information on molecular dynamics, including binding modes and rotational motion.

Research has demonstrated that 2DIR spectroscopy can effectively distinguish between N-bound and S-bound thiocyanate anions in contact ion pairs with Li⁺, a feat not achievable with linear IR spectroscopy osti.govaip.orgnih.gov. This differentiation is based on the distinct dynamics observed in the frequency-frequency correlation functions (FFCFs) extracted from 2DIR spectra. N-bound thiocyanate typically exhibits a single picosecond exponential decay in its FFCF, while S-bound thiocyanate shows a biexponential decay osti.govaip.orgnih.gov. These differences in dynamics are attributed to variations in the molecular mechanisms governing the interactions and orientations of the differently bound anions. Furthermore, the binding mode also influences the line shape parameters of the vibrational bands osti.govaip.orgnih.gov.

2DIR spectroscopy has also been applied to study ion-pairing dynamics of Li⁺ and SCN⁻ in solvents like N,N-dimethylformamide (DMF) nih.gov, and to investigate water and ion dynamics in concentrated LiCl solutions using methyl thiocyanate (MeSCN) as a vibrational probe stanford.edustanford.edu. These studies reveal insights into chemical exchange processes, dissociation rates, and orientational relaxation times of ion complexes nih.govstanford.edustanford.edu.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a complementary technique to FTIR, providing additional information on the vibrational modes of this compound. Raman spectra of both anhydrous Li[SCN] and Li[SCN]·2H₂O have been recorded and analyzed researchgate.netznaturforsch.com. Studies on aqueous solutions of alkali metal thiocyanates, including LiSCN, have utilized Raman spectroscopy to examine the CN stretching modes and investigate vibrational relaxation processes in melts researchgate.net. The S-C stretch and S-C-N bend modes are also accessible through Raman spectroscopy osti.govaip.org. For instance, surface-enhanced Raman spectroscopy (SERS) has detected the characteristic CN stretching vibration of thiocyanate at approximately 2126 cm⁻¹ in various matrices mdpi.com.

X-ray Diffraction Techniques for Crystalline Systems

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing fundamental structural data for this compound and its various hydrates and solvates.

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction has been crucial in establishing the crystal structures of several this compound compounds, revealing details about Li⁺ coordination and the arrangement of SCN⁻ anions.

Li[SCN]·2H₂O: This compound crystallizes in the orthorhombic space group Pnma, with unit cell parameters a = 572.1(3) pm, b = 809.3(4) pm, and c = 966.9(4) pm (Z=4) researchgate.netznaturforsch.comresearchgate.net. In this structure, Li⁺ cations are octahedrally coordinated by four water molecules and two nitrogen-bound thiocyanate anions, forming trans-octahedral [Li(OH₂)₄(NCS)₂]⁻ units researchgate.netznaturforsch.com.

Anhydrous Li[SCN]: Anhydrous this compound also crystallizes in the orthorhombic space group Pnma, with lattice parameters a = 1215.1(3) pm, b = 373.6(1) pm, and c = 529.9(2) pm (Z=4) researchgate.netznaturforsch.comresearchgate.net. In this anhydrous form, Li⁺ cations are in sixfold coordination, adopting fac-octahedral [Li(NCS)₃(SCN)₃]⁵⁻ arrangements where thiocyanate anions bridge via both nitrogen and sulfur atoms researchgate.netznaturforsch.com. Another reported structure for anhydrous Li[SCN] describes a rocksalt-like structure with space group Pmcn, where Li⁺ is coordinated by three nitrogen and three sulfur atoms from the thiocyanate anions nih.govacs.org.

Solvates:

Li[SCN]·THF: This solvate crystallizes in the monoclinic space group P2₁/c with cell parameters a = 574.41(2) pm, b = 1643.11(6) pm, c = 830.15(3) pm, and β = 99.009(1)° (Z=4) rsc.orgresearchgate.net. The structure features Li⁺ cations coordinated by one THF molecule and three SCN⁻ anions, forming tetrahedra that dimerize via shared N⋯N edges rsc.orgresearchgate.net.

Li[SCN]·2THF: This compound crystallizes in the monoclinic space group P2₁/n with parameters a = 1132.73(3) pm, b = 1637.98(3) pm, c = 1264.88(2) pm, and β = 94.393(2)° (Z=8) rsc.orgresearchgate.net. The structure contains two crystallographically independent Li⁺-centered tetrahedra that dimerize through shared N⋯N edges rsc.orgresearchgate.net.

Li[SCN]·1H₂O: This monohydrate exhibits polymorphism. The α-phase crystallizes in the monoclinic space group C2/m with parameters a = 15.0271(3) Å, b = 7.59742(1) Å, c = 6.70700(1) Å, and β = 96.1470(6)° researchgate.net. The high-temperature β-phase adopts an orthorhombic structure in the space group Pnam with parameters a = 13.22578(2) Å, b = 7.06191(9) Å, and c = 8.16628(1) Å researchgate.net.

X-ray Powder Diffraction (XRPD) for Phase Identification and Lattice Parameter Refinement

X-ray powder diffraction (XRPD) is a vital technique for identifying crystalline phases and refining lattice parameters, especially when single crystals are difficult to obtain or for routine phase analysis. XRPD has been used to characterize the various crystalline phases of this compound hydrates and solvates researchgate.net. For instance, the structure of Li[SCN]·THF was determined using laboratory X-ray powder diffraction rsc.org. While specific lattice parameter refinements for LiSCN itself via XRPD are not detailed in the provided snippets, the general methodology of XRPD for phase identification and lattice parameter determination is well-established in materials science osti.govmdpi.com.

Table 1: Vibrational Modes of Thiocyanate Anion in this compound

ModeFrequency (cm⁻¹)AssignmentReference(s)
CN Stretch~2057ν(CN) osti.govaip.orgnih.gov
CN Stretch~2072ν(CN) osti.govaip.orgnih.gov
S-C Stretch~730-750ν(S-C) osti.govaip.orgnih.gov
S-C-N Bend~475-479δ(SCN) researchgate.net

Note: CN stretch frequencies are indicative of free SCN⁻ and Li⁺-SCN⁻ contact ion pairs (CIPs), respectively. S-C stretch frequencies vary with solvent and speciation.

Table 2: Crystal Structures of this compound and its Hydrates/Solvates

CompoundCrystal SystemSpace GroupLattice Parameters (pm)ZReference(s)
Li[SCN]·2H₂OOrthorhombicPnmaa=572.1(3), b=809.3(4), c=966.9(4)4 researchgate.netznaturforsch.comresearchgate.net
Li[SCN] (anhydrous)OrthorhombicPnmaa=1215.1(3), b=373.6(1), c=529.9(2)4 researchgate.netznaturforsch.comresearchgate.net
Li[SCN] (anhydrous)OrthorhombicPmcnNot specified- nih.govacs.org
Li[SCN]·THFMonoclinicP2₁/ca=574.41(2), b=1643.11(6), c=830.15(3), β=99.009(1)°4 rsc.orgresearchgate.net
Li[SCN]·2THFMonoclinicP2₁/na=1132.73(3), b=1637.98(3), c=1264.88(2), β=94.393(2)°8 rsc.orgresearchgate.net
Li[SCN]·1H₂O (α-phase)MonoclinicC2/ma=15027.1(3), b=7597.42(1), c=6707.00(1), β=96.1470(6)°- researchgate.net
Li[SCN]·1H₂O (β-phase)OrthorhombicPnama=13225.78(2), b=7061.91(9), c=8166.28(1)- researchgate.net

Computational and Theoretical Investigations of Lithium Thiocyanate Systems

Defect Modeling and Thermodynamic Calculations

Schottky Defect Formation Enthalpies

Studies employing density functional theory (DFT) calculations, alongside experimental impedance measurements and X-ray powder diffraction (XRPD), have identified anhydrous lithium thiocyanate (B1210189) as a Schottky-disordered material. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net In a Schottky defect structure, both cation and anion vacancies are formed in equal numbers to maintain charge neutrality. For LiSCN, lithium vacancies are recognized as the predominant mobile charge carriers responsible for ionic conductivity. rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Lithium Vacancy Migration Enthalpies

The mobility of charge carriers, primarily lithium vacancies, is governed by their migration enthalpies. In LiSCN, the migration of lithium vacancies is significantly influenced by the unique characteristics of the thiocyanate (SCN⁻) anion. rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org

Computational and experimental analyses have revealed a comparatively high lithium vacancy migration enthalpy for LiSCN, measured at 0.89 ± 0.08 eV . rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgresearcher.life This value is notably higher than those observed in chemically related lithium halides, such as LiCl or LiBr. rsc.orgrsc.orgresearchgate.netresearchgate.net The heightened migration barrier is attributed to the anisotropic structure of the SCN⁻ anion and its bifunctional coordination capabilities. The lithium ions can form bonds with both the nitrogen and sulfur atoms of the thiocyanate group, with Li–N bonds generally being more favorable. This complex coordination environment creates a more tortuous path for vacancy migration, thereby increasing the activation energy required for ion hopping. rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org Theoretical studies, including those examining migration paths and energy landscapes, further support this understanding by illustrating the influence of the anion's structure on the cation's movement. researchgate.net

Analysis of Charge Carrier Interactions in Highly Defective Regimes

At temperatures approaching the melting point of LiSCN (274 °C), a "premelting regime" is observed, characterized by conductivities that deviate from typical Arrhenius behavior. researchgate.netresearchgate.netrsc.orgresearchgate.net In this regime, the concentration of Schottky defects becomes substantial, and the system can no longer be considered dilute. Consequently, interactions between these defects, particularly Coulombic interactions between Schottky pairs, become significant. researchgate.netrsc.orgresearchgate.net

Fundamental Chemical Aspects of Lithium Thiocyanate in Advanced Materials

Role in Solid-State Ion Conductors: Mechanism and Coordination

Lithium thiocyanate (B1210189) exhibits properties that make it a candidate for solid-state ion conduction, primarily due to the mobility of lithium ions. Its performance in this capacity is intrinsically linked to its coordination chemistry and the underlying defect structure that facilitates ion transport.

Defect Chemical Origins of Ion Transport

The ionic conductivity in solid LiSCN is primarily attributed to the presence of lithium vacancies, which arise from Schottky defects researchgate.netrsc.orgiaea.orgrsc.orgresearchgate.netresearchgate.netlsu.edu. In anhydrous LiSCN, lithium vacancies are the dominant mobile charge carriers researchgate.netiaea.org. However, the concentration and mobility of these vacancies in the pure anhydrous form are generally low, resulting in poor ionic conductivity at room temperature (approximately 10⁻¹³ S/cm) iaea.org. This is partly due to the high migration enthalpy of lithium vacancies, estimated at 0.89 ± 0.08 eV, which is higher than that observed in many lithium halides researchgate.netrsc.org.

The presence of hydration significantly alters the defect chemistry and ionic conductivity. Even small amounts of water (around 1000 ppm) can increase the conductivity of LiSCN by several orders of magnitude iaea.org. Water acts as a donor dopant, increasing the concentration of lithium vacancies and enhancing their mobility iaea.org. Conversely, at lower temperatures, the association of water molecules with lithium vacancies can impede conductivity iaea.org.

Furthermore, LiSCN exhibits behavior in the premelting regime (below its melting point of 274 °C) characterized by excess conductivities beyond typical Arrhenius behavior researchgate.net. This phenomenon is linked to a high concentration of Schottky defect pairs and Coulombic interactions between defects, which can lower the energy barrier for forming new charge carriers and potentially lead to a superionic state researchgate.net. Doping studies with divalent cations like Mg²⁺, Zn²⁺, and Co²⁺ have confirmed LiSCN's Schottky defect structure, with lithium vacancies as the primary carriers, though defect association with dopants can occur at lower temperatures researchgate.net.

Interactions within Polymeric Matrices and Gel Electrolytes

Lithium thiocyanate is frequently incorporated into polymer matrices to form polymer electrolytes (PEs) and polymer gel electrolytes (PGEs), which are crucial components in advanced battery technologies. Its role here extends beyond simply providing charge carriers to influencing the structural and dynamic properties of the polymer-solvent system.

Ionic Speciation in Polymer-Based Systems

In polymer-based electrolytes, LiSCN dissociates into Li⁺ cations and SCN⁻ anions, but the extent of dissociation and the formation of ion pairs (e.g., contact ion pairs, CIPs) are highly dependent on the specific polymer matrix and solvent interactions researchgate.netlsu.eduaip.orgacs.org. The thiocyanate anion is particularly valuable as a spectroscopic probe in these systems due to its strong, sensitive infrared nitrile (νCN) stretch band researchgate.netaip.orgnsf.govaip.orgrsc.org. This allows researchers to monitor ionic speciation and interactions at a molecular level. In glyme-based electrolytes, for instance, SCN⁻ has been observed to exist in multiple ionic species in high-concentration regimes, indicating complex aggregation states acs.org. The ability of LiSCN to form CIPs is influenced by factors such as anion charge delocalization and the chemical nature of the solvent nih.gov. In some polymer systems, Li⁺ ions may preferentially interact with polymer functional groups, such as the nitrile groups in polyacrylonitrile (B21495) (PAN), while in others, interactions with solvent molecules or anions dominate aip.orgnsf.gov.

General Catalytic Functions and Ligand Properties in Complex Chemistry (relevant to the thiocyanate anion)

Beyond its electrochemical applications, the thiocyanate anion (SCN⁻) possesses intrinsic properties that lend themselves to broader chemical and catalytic roles, particularly in coordination chemistry.

As a prototypical pseudohalide, the thiocyanate anion is versatile in its interactions with metal ions acs.orgnih.gov. Its ambidentate nature allows it to bind to metal centers through either its nitrogen or sulfur atom, leading to different coordination modes and linkage isomers (SCN⁻ or NCS⁻) researchgate.netwikipedia.orgacs.orgacs.orgiucr.org. This flexibility is crucial in forming diverse coordination complexes and influencing their chemical and biochemical behaviors acs.orgwisdomlib.org. Hard metal cations, like Li⁺, tend to favor coordination with the nitrogen end, while softer cations prefer the sulfur end wikipedia.org.

In terms of catalytic functions, inorganic metal thiocyanates are being explored as catalysts for various chemical transformations, including organophosphate hydrolysis and water photo-oxidation acs.org. Biologically, the thiocyanate anion plays a role in host defense mechanisms, acting as a substrate for enzymes like lactoperoxidase to generate antimicrobial compounds wikipedia.orgnih.gov. Furthermore, specific enzymes, known as thiocyanate hydrolases, catalyze the breakdown of thiocyanate into carbonyl sulfide (B99878) and ammonia, demonstrating its involvement in biological catalytic pathways ebi.ac.uk. The coordination of SCN⁻ to solid surfaces can also modify surface properties, potentially enhancing catalytic activity or conductivity in materials used for electrocatalysis acs.org.

Future Research Directions and Emerging Paradigms for Lithium Thiocyanate

Exploration of Novel Lithium Thiocyanate (B1210189) Solvates and Complex Structures

The ability of lithium thiocyanate to form a variety of solvates and coordination complexes is a critical area for future investigation. While hydrates of LiSCN are known, recent research has expanded to include solvates with organic solvents, revealing a rich and complex structural chemistry. wikipedia.org The exploration of these novel structures is crucial for designing materials with tailored properties, particularly for applications in electrolytes for lithium-ion batteries.

Recent studies have successfully synthesized and characterized solvates of this compound with tetrahydrofuran (B95107) (THF), resulting in the isolation of Li[SCN]·THF and Li[SCN]·2THF. researchgate.netnih.gov X-ray diffraction studies have revealed their intricate crystal structures. For instance, Li[SCN]·THF crystallizes in a monoclinic space group, with lithium cations coordinated by one THF molecule and three thiocyanate anions. researchgate.netnih.gov The more THF-rich solvate, Li[SCN]·2THF, also adopts a monoclinic structure, featuring lithium-centered tetrahedra that form dimers. researchgate.netnih.gov

Another noteworthy example is the 1:1 solvate of this compound with succinonitrile (B93025), which forms a one-dimensional coordination polymer. researchgate.net In this structure, the lithium ions are tetrahedrally coordinated by nitrile groups from succinonitrile molecules and by both sulfur and nitrogen atoms from different thiocyanate anions. researchgate.net

Future research will likely focus on discovering and characterizing new solvates with a wider range of aprotic and protic solvents. Understanding the coordination environment of the lithium ion and the role of the solvent molecule in the crystal lattice is paramount. This knowledge will be instrumental in designing novel electrolytes with enhanced ionic conductivity, thermal stability, and electrochemical windows. The systematic study of these complex structures will provide a library of materials with tunable properties, paving the way for their application in next-generation energy storage devices.

Table 1: Crystallographic Data for Selected this compound Solvates

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference(s)
Li[SCN]·THFMonoclinicP2₁/cLi⁺ coordinated by one THF and three SCN⁻ anions. researchgate.netnih.gov researchgate.netnih.gov
Li[SCN]·2THFMonoclinicP2₁/nLi⁺-centered tetrahedra forming dimers. researchgate.netnih.gov researchgate.netnih.gov
LiSCN·NC(CH₂)₂CNMonoclinicP2₁/c1D coordination polymer with tetrahedrally coordinated Li⁺. researchgate.net researchgate.net

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

Gaining a deeper understanding of the dynamic processes occurring in this compound-based systems at the molecular level requires the application of advanced spectroscopic techniques capable of providing real-time mechanistic insights. While traditional spectroscopic methods have been valuable, emerging techniques are now enabling researchers to probe the intricate details of ion pairing, solvation dynamics, and transport mechanisms as they happen.

Fourier Transform Infrared (FTIR) spectroscopy has been a cornerstone in studying the vibrational modes of the thiocyanate anion. researchgate.netosti.gov The C-N stretching region, in particular, is sensitive to the local environment of the anion, providing information on ion pairing and hydrogen bonding. rsc.org However, linear IR spectroscopy often struggles to differentiate between various types of ion pairs, such as N-bound and S-bound contact ion pairs (CIPs), due to overlapping spectral features. researchgate.netosti.gov

To overcome this limitation, two-dimensional infrared (2DIR) spectroscopy is emerging as a powerful tool. researchgate.netosti.govaip.org 2DIR spectroscopy can reveal the dynamics of frequency fluctuations, which are sensitive to the binding mode of the thiocyanate anion. researchgate.netosti.gov Studies have shown that N-bound and S-bound thiocyanate exhibit different dynamics in their 2DIR spectra, allowing for their unambiguous identification. researchgate.netosti.gov

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another critical technique for probing the local environment and dynamics of both the lithium cations and the thiocyanate anions. rsc.orgrsc.org By analyzing the spectral lineshapes and relaxation times, researchers can gain insights into the mobility of the ions and the nature of their interactions within the solid state. rsc.org For instance, ssNMR has been instrumental in identifying different relaxation processes related to ion transport in anhydrous LiSCN. rsc.orgrsc.org

Furthermore, the development of operando spectroscopic techniques is set to revolutionize the study of this compound in functional devices like batteries. nih.govosti.govresearchgate.net Operando spectroscopy allows for the characterization of materials under actual operating conditions, providing a direct window into the chemical and structural changes that occur during processes like charging and discharging. nih.gov Techniques such as operando electron energy-loss spectroscopy (EELS) and X-ray absorption spectroscopy (XAS) can provide spatially and chemically resolved information about the formation of intermediates and degradation products in real-time. nih.govosti.gov

Future research will undoubtedly see a greater integration of these advanced spectroscopic methods to unravel the complex mechanisms governing the performance of this compound-based materials. The ability to observe molecular interactions and transformations in real-time will be crucial for the rational design of improved materials for a variety of applications.

Synergistic Computational and Experimental Approaches for Predictive Material Design

The combination of computational modeling and experimental validation has become an indispensable paradigm in modern materials science. For this compound, a synergistic approach that leverages the predictive power of computational methods with the empirical data from advanced experimental techniques is essential for accelerating the discovery and design of new materials with desired properties.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, coordination chemistry, and energetics of this compound systems. rsc.orgresearchgate.netacs.org DFT calculations can provide valuable insights into the preferred binding modes of the thiocyanate anion (N-bound vs. S-bound), the stability of different solvate structures, and the energy barriers for ion transport. acs.orgresearchgate.netfigshare.com For example, DFT has been used to support experimental findings on the defect chemistry of anhydrous LiSCN, helping to elucidate the role of dopants and the nature of mobile charge carriers. rsc.orgresearchgate.net

Experimental techniques such as X-ray powder diffraction (XRPD), impedance spectroscopy, and various forms of vibrational spectroscopy provide the necessary data to validate and refine the computational models. rsc.orgresearchgate.net XRPD is crucial for determining the crystal structures of new solvates and complexes, which can then be used as inputs for DFT calculations. rsc.orgresearchgate.net Impedance spectroscopy provides macroscopic information about ionic conductivity, which can be correlated with the microscopic insights into ion transport mechanisms obtained from both ssNMR and computational simulations. rsc.orgresearchgate.net

The synergy between theory and experiment is particularly powerful in the context of predictive material design. By developing accurate computational models that are validated by experimental data, researchers can screen a large number of potential candidate materials in silico before embarking on time-consuming and resource-intensive experimental synthesis and characterization. This approach can be used to predict the properties of novel solvates, the effects of different dopants on ionic conductivity, and the electrochemical stability of new electrolyte formulations.

Future research in this area will focus on developing more sophisticated computational models that can capture the complexity of these systems with higher accuracy. This includes the use of ab initio molecular dynamics (AIMD) simulations to study the dynamic behavior of ions and solvent molecules, as well as the development of multiscale modeling approaches that can bridge the gap between atomistic-level simulations and macroscopic material properties. The continued integration of cutting-edge computational and experimental techniques will undoubtedly lead to a deeper understanding of this compound and facilitate the rational design of next-generation materials.

Theoretical Frameworks for Understanding Complex Anion Behavior in Ion Transport

The thiocyanate anion (SCN⁻) is not a simple spherical ion; its linear, anisotropic nature and its ability to coordinate with cations through either the nitrogen or sulfur atom introduce a significant layer of complexity to the ion transport mechanisms in this compound-based materials. rsc.orgrsc.org Developing robust theoretical frameworks to understand and predict the behavior of this complex anion is a critical frontier in the field.

One of the key challenges is to move beyond simple models of ion hopping and to incorporate the dynamic coupling between the motion of the lithium cations and the reorientation of the thiocyanate anions. rsc.orgfz-juelich.de The so-called "paddle-wheel" mechanism, which has been proposed for other systems with complex anions, suggests that the rotational motion of the anion can facilitate the transport of the cation. rsc.org Investigating the applicability of this and related models to this compound is an active area of research.

Recent studies on anhydrous LiSCN have revealed a frequency-dependent conductivity, which is attributed to the extremely slow relaxation of the thiocyanate anion lattice following a lithium-ion jump. rsc.orgfz-juelich.de This observation has led to the proposal of new migration models, including those that consider an asymmetric energy landscape for lithium-ion hopping and those that are based on the jump relaxation model, which may involve rotational disorder of the SCN⁻ anion. rsc.orgfz-juelich.de

The bifunctionality of the thiocyanate anion in forming both Li-N and Li-S bonds has a significant impact on ion mobility. rsc.orgrsc.org The relative strengths of these interactions, which can be influenced by factors such as the solvent environment and the presence of dopants, will affect the energy landscape for ion transport. researchgate.net Theoretical models that can accurately capture these subtle energetic differences are needed to predict how changes in the coordination chemistry will translate into changes in ionic conductivity.

Future theoretical work will likely focus on developing more comprehensive models that can account for the multifaceted role of the thiocyanate anion. This will involve the use of advanced simulation techniques to study the correlated motion of cations and anions, as well as the development of analytical models that can capture the essential physics of ion transport in these complex systems. A deeper theoretical understanding of how the unique properties of the thiocyanate anion influence ion transport is essential for the design of materials with optimized conductivity for applications in solid-state batteries and other electrochemical devices.

Q & A

Q. How do thermodynamic properties of lithium thiocyanate influence its performance in absorption cooling systems?

  • Methodological Answer : Model enthalpy-entropy compensation using vapor pressure measurements and calorimetry. For example, in ammonia-lithium thiocyanate systems, calculate coefficient of performance (COP) via: COP=QevapWpump\text{COP} = \frac{Q_{\text{evap}}}{W_{\text{pump}}}

    where QevapQ_{\text{evap}} is evaporator heat load and WpumpW_{\text{pump}} is pump work. Validate against exergy efficiency frameworks to optimize cycle parameters .

Addressing Data Contradictions

Q. How to reconcile discrepancies in reported ionic conductivities of this compound-polymer composites?

  • Methodological Answer : Standardize testing conditions (temperature, humidity) and polymer molecular weights. Use dynamic mechanical analysis (DMA) to correlate conductivity with glass transition temperatures (TgT_g). Replicate studies with controlled crystallinity (e.g., via solvent casting vs. melt blending) to isolate phase-separation effects .

Safety and Reproducibility

Q. What precautions are critical for handling this compound in air-sensitive syntheses?

  • Methodological Answer : Conduct reactions in gloveboxes (O₂ <1 ppm, H₂O <0.1 ppm). Use Schlenk lines for solvent transfer and seal samples under argon. For disposal, neutralize with dilute H₂O₂ to convert SCN⁻ to less toxic sulfate .

Q. How to ensure reproducibility in this compound coordination chemistry studies?

  • Methodological Answer : Document ligand-to-metal ratios, solvent dielectric constants, and counterion effects. Publish crystallographic data (CCDC numbers) and raw spectral files in supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.